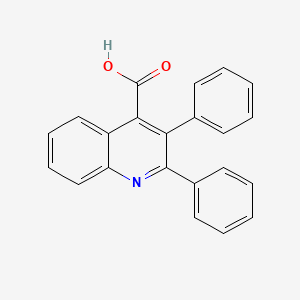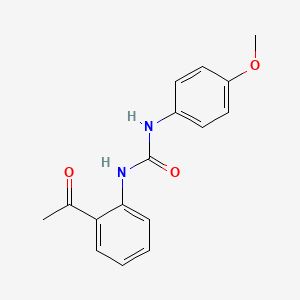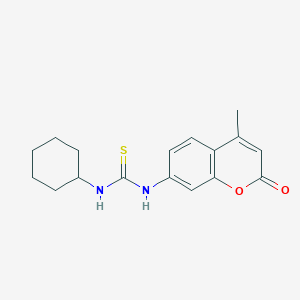![molecular formula C18H17N3O2S B5858883 4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)
4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine, commonly known as PTM, is a chemical compound that belongs to the class of pyrazole derivatives. PTM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of PTM is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. PTM has been shown to selectively inhibit COX-2, which is involved in the production of inflammatory mediators. PTM has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for the regulation of neurotransmitter release in the central nervous system.
Biochemical and Physiological Effects
PTM has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, PTM has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PTM in lab experiments include its potent pharmacological activities, its selectivity for COX-2 inhibition, and its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. However, the limitations of using PTM in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of PTM. First, further studies are needed to fully understand its mechanism of action and its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Second, studies are needed to evaluate the safety and toxicity of PTM in vivo. Third, studies are needed to evaluate the efficacy of PTM in various animal models of disease, including inflammatory diseases, anxiety disorders, and cancer. Fourth, studies are needed to develop new derivatives of PTM with improved pharmacological activities and selectivity for COX-2 inhibition. Finally, studies are needed to evaluate the potential of PTM as a lead compound for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PTM involves the condensation of 1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization to obtain pure PTM.
Applications De Recherche Scientifique
PTM has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. PTM has also been shown to have a significant effect on the central nervous system, including anxiolytic and sedative effects. Additionally, PTM has been studied for its potential applications in cancer treatment, as it has been found to exhibit cytotoxic activity against various cancer cell lines.
Propriétés
IUPAC Name |
morpholin-4-yl-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(20-8-10-23-11-9-20)16-13-15(17-7-4-12-24-17)19-21(16)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPJERKPOFUEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)



![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)



![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)